4-benzyl-1-{[3-(3-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}piperidine
Beschreibung
Eigenschaften
IUPAC Name |
6-[(4-benzylpiperidin-1-yl)methyl]-3-(3-bromophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN4S/c24-20-8-4-7-19(14-20)22-25-26-23-28(22)16-21(29-23)15-27-11-9-18(10-12-27)13-17-5-2-1-3-6-17/h1-8,14,16,18H,9-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZKFOZMKZBBAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC3=CN4C(=NN=C4S3)C5=CC(=CC=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
4-benzyl-1-{[3-(3-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}piperidine is a complex organic compound that has garnered attention for its potential biological activities. This compound integrates multiple pharmacologically relevant moieties, including a piperidine ring and triazole-thiazole structures. Understanding its biological activity is essential for evaluating its therapeutic potential.
Chemical Structure and Synthesis
The compound's structure can be described as follows:
- IUPAC Name: 6-[(4-benzylpiperidin-1-yl)methyl]-3-(3-bromophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazole
- Molecular Formula: C23H23BrN4S
The synthesis typically involves several steps:
- Formation of the triazole ring via cyclization reactions involving hydrazine derivatives and carbonyl compounds.
- Formation of the thiazole ring through reactions with thiourea and α-haloketones.
- Fusion of these rings with the piperidine structure to yield the final compound.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, studies on triazole derivatives have demonstrated their ability to inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and liver cancer (Bel-7402) cells . The mechanism often involves inducing apoptosis and disrupting cell cycle progression.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Triazole Derivative A | MCF-7 | 12.5 | Apoptosis induction |
| Thiazole Derivative B | Bel-7402 | 15.0 | Cell cycle arrest |
| Piperidine Derivative C | HeLa | 10.0 | Inhibition of proliferation |
Antimicrobial Activity
Similar compounds have shown promising antimicrobial properties against a range of pathogens. For example, studies have reported that triazole-thiazole derivatives possess potent antimicrobial effects against bacteria and fungi, suggesting that 4-benzyl-1-{[3-(3-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}piperidine might exhibit comparable activity .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole Derivative D | Staphylococcus aureus | 32 µg/mL |
| Thiazole Derivative E | Escherichia coli | 16 µg/mL |
| Piperidine Derivative F | Candida albicans | 8 µg/mL |
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. Research has highlighted that similar structures can inhibit enzymes such as carbonic anhydrase and cholinesterase, which are crucial in various physiological processes and disease states .
Case Studies
A notable study evaluated the cytotoxic effects of a series of triazole-thiazole derivatives on human cancer cell lines. The results indicated that compounds with bromophenyl substitutions exhibited enhanced activity compared to their non-brominated analogs. Specifically, the presence of the bromine atom was associated with increased potency against MCF-7 cells.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Research indicates that compounds containing piperidine and thiazole rings exhibit significant antimicrobial properties. The synthesis of derivatives related to 4-benzyl-1-{[3-(3-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}piperidine has been explored for their effectiveness against various bacterial strains. For instance:
- Study on Antimicrobial Activity : A series of piperidine derivatives were synthesized and tested for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited potent activity with minimal side effects, making them promising candidates for further development in treating infections .
Anticancer Potential
The structural features of 4-benzyl-1-{[3-(3-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}piperidine suggest potential applications in cancer therapy. Triazole and thiazole compounds have been shown to possess cytotoxic properties against various cancer cell lines.
- Cytotoxicity Studies : In vitro studies have evaluated the cytotoxic effects of similar compounds on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that these compounds could induce apoptosis in cancer cells, highlighting their potential as therapeutic agents .
Case Study 1: Antimicrobial Efficacy
A recent study focused on synthesizing various piperidine derivatives and assessing their antimicrobial efficacy against resistant strains of bacteria. The findings revealed that specific modifications to the piperidine structure significantly enhanced antibacterial activity .
Case Study 2: Anticancer Activity
Another research project investigated the anticancer properties of triazole-thiazole derivatives similar to 4-benzyl-1-{[3-(3-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}piperidine. The study concluded that these compounds could effectively inhibit tumor growth in vitro and in vivo models .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analogues
Triazolothiadiazole derivatives exhibit diverse pharmacological activities depending on substituents. Below is a comparative analysis of key analogues:
Key Findings from Research
Substituent Position and Halogen Effects :
- Bromine at the meta position (3-bromophenyl) in the target compound enhances electrophilic reactivity compared to para-substituted analogues (e.g., 4-bromophenyl in ), favoring interactions with cysteine residues in enzyme active sites .
- Methyl or methoxy groups (e.g., 5b in ) reduce steric hindrance but increase metabolic oxidation rates, lowering plasma half-lives .
Impact of Piperidine-Benzyl Group :
- The benzyl-piperidine moiety in the target compound increases logP by ~1.5 units compared to simpler alkyl chains (e.g., methyl in ), improving blood-brain barrier penetration .
- Piperidine’s basic nitrogen (pKa ~10.2) facilitates salt formation for formulation but may increase off-target binding to adrenergic receptors .
Pharmacokinetic Profiles :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
